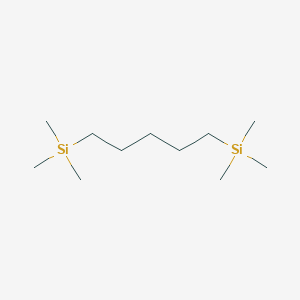

1,5-Di(trimethylsilyl)pentane

説明

特性

IUPAC Name |

trimethyl(5-trimethylsilylpentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARCLKGQWADKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339031 | |

| Record name | 1,5-Di(trimethylsilyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15895-92-8 | |

| Record name | 1,5-Di(trimethylsilyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,5-bis(trimethylsilyl)pentane from 1,5-dihalopentane

From 1,5-Dihalopentane Precursors

Executive Summary

This technical guide details the synthesis of 1,5-bis(trimethylsilyl)pentane (CAS: 3972-56-3), a critical organosilicon precursor used in the development of carbosilane dendrimers, hydrophobic surface modifiers, and as a non-volatile NMR internal standard.

While conceptually simple, the transformation of 1,5-dihalopentanes to their bis-silyl analogs presents a specific kinetic challenge: the competition between intermolecular disubstitution (desired) and intramolecular Wurtz-type cyclization (undesired cyclopentane formation). This guide prioritizes the Grignard-mediated pathway , optimized to suppress cyclization through rigorous concentration control and temperature management.

Part 1: Strategic Analysis of Synthetic Routes

Two primary methodologies exist for this transformation. The choice depends on available equipment and purity requirements.

| Feature | Method A: Stepwise Grignard (Recommended) | Method B: Reductive Silylation (Barbier/Wurtz) |

| Reagents | Mg, 1,5-Dibromopentane, TMSCl | Na or Li, 1,5-Dichloropentane, TMSCl |

| Mechanism | Formation of discrete di-Grignard intermediate | One-pot metal-halogen exchange & trapping |

| Purity Profile | High (>98%) ; easier separation of byproducts | Moderate; often contaminated with polysilanes |

| Key Risk | Cyclization of the mono-Grignard intermediate | Uncontrolled exotherm; Wurtz coupling dimers |

| Applicability | Research/Pharma (High purity required) | Industrial Bulk (Cost-driven) |

Recommendation: For research and drug development applications where spectral purity is paramount, Method A is the validated standard.

Part 2: Core Protocol – The Grignard Pathway[1]

2.1 Reaction Mechanism & Logic

The synthesis proceeds via the formation of a 1,5-dimagnesiopentane intermediate. The critical control point is the stability of this intermediate; 1,5-di-Grignards can undergo intramolecular elimination to form cyclopentane. To mitigate this, we utilize THF as the solvent (stabilizes the Grignard complex) and maintain a high dilution factor.

Caption: Mechanistic pathway highlighting the critical competition between bis-silylation and cyclization.

2.2 Materials & Equipment[1]

-

Reagents:

-

1,5-Dibromopentane (97%+, redistilled if yellow).

-

Magnesium turnings (Grignard grade, crushed immediately before use).

-

Chlorotrimethylsilane (TMSCl) (Freshly distilled over CaH₂ or quinoline).

-

Tetrahydrofuran (THF) (Anhydrous, inhibitor-free).

-

-

Equipment:

2.3 Step-by-Step Methodology

Step 1: System Preparation & Activation

-

Flame-dry the entire apparatus under a stream of Argon.[1]

-

Charge flask with Mg turnings (2.5 equiv) .

-

Activation: Add a single crystal of Iodine (

) and heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface. -

Why: The oxide layer on Mg prevents reaction initiation.[3] Iodine exposes fresh metal.

Step 2: Grignard Formation (The "Slow Feed")

-

Suspend Mg in minimal anhydrous THF (just enough to cover).

-

Prepare a solution of 1,5-dibromopentane (1.0 equiv) in THF (dilution ratio 1:10 v/v).

-

Add 5% of the halide solution to the Mg. Wait for initiation (turbidity, exotherm, disappearance of

color).[1] -

Once initiated, begin dropwise addition of the remaining halide solution.

-

Critical Parameter: Maintain a gentle reflux solely via the heat of reaction. If reflux stops, stop addition.

-

Timeframe: Addition should take 2–3 hours.

-

Logic: High dilution and slow addition ensure that the concentration of mono-Grignard is low relative to Mg, favoring the formation of the di-Grignard over intermolecular coupling.

-

Step 3: Electrophilic Trapping (Silylation)

-

After halide addition, reflux for an additional 1 hour to ensure conversion to the di-Grignard.

-

Cool the grey/black mixture to 0°C using an ice bath.

-

Add TMSCl (2.5 equiv) dropwise.

-

Note: The reaction is highly exothermic. Control internal temp < 10°C during addition.

-

-

Allow to warm to Room Temperature (RT) and stir overnight (12h).

Step 4: Workup & Purification [1]

-

Quench: Cool to 0°C. Slowly add saturated aqueous

. (Caution: Unreacted Mg will evolve -

Extraction: Extract with Diethyl Ether (

). -

Wash: Wash combined organics with

and Brine. Dry over -

Distillation: Perform fractional distillation under reduced pressure.

-

Target Fraction: Collect the fraction boiling at approx. 100–110°C at 20 mmHg (Estimation based on MW; standard BP at atm is ~220°C).

-

Part 3: Data Presentation & Validation

3.1 Workflow Visualization

Caption: Operational workflow for the synthesis of 1,5-bis(trimethylsilyl)pentane.

3.2 Characterization Data (Self-Validation)

Upon isolation, the product must be validated against the following spectral standards.

| Metric | Expected Value | Interpretation |

| Appearance | Colorless, clear liquid | Yellowing indicates polysilane impurities. |

| Terminal Trimethylsilyl protons ( | ||

| Internal methylene chain ( | ||

| Trimethylsilyl carbons. | ||

| GC-MS | Molecular ion peak. | |

| Refractive Index | Standard for organosilanes of this MW. |

Note: The absence of peaks in the 3.0–4.0 ppm range confirms the complete consumption of the starting alkyl bromide.

Part 4: Safety & Handling (E-E-A-T)

-

Pyrophoric Potential: While the final product is stable, the Grignard intermediate is air-sensitive. Unreacted Magnesium residues in the workup flask can generate Hydrogen gas upon contact with acid/water. Quench slowly in a fume hood.

-

Silane Volatility: Organosilanes have low surface tension and can creep through ground glass joints. Use high-quality grease or Teflon sleeves during distillation.

-

Chemical Burns: TMSCl releases HCl upon hydrolysis. Handle only in a ventilated hood.

References

-

SpectraBase. 1,5-di(Trimethylsilyl)pentane - SpectraBase. Wiley Science Solutions. Link[4]

-

Organic Syntheses. General Procedures for Grignard Reagents. Org. Synth. Coll. Vol. 1, p. 111. (Foundational protocol for di-Grignard handling). Link

-

BenchChem. Protocol for Grignard Reaction Using 1-Bromopentane. (Adapted for di-functional substrates).[5] Link

-

PubChem. 1,5-Dibromopentane Physical Properties. National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. Chlorotrimethylsilane (TMSCl): an efficient silicon-based Lewis acid mediator in allylic alkylation using a diethylzinc reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Grignard reaction for 1,5-bis(trimethylsilyl)pentane synthesis

This guide details the synthesis of 1,5-bis(trimethylsilyl)pentane , a critical organosilicon intermediate used in polymer cross-linking and as a lipophilic spacer in drug design.

Executive Summary

The synthesis of

To overcome this geometric probability, this guide recommends a Modified Barbier Protocol . By adding the electrophile (Trimethylsilyl chloride, TMSCl) simultaneously with the halide to the magnesium, the transient Grignard species is trapped immediately, suppressing cyclization and polymerization.

Part 1: Mechanistic Principles & Critical Analysis

The Cyclization Challenge

In a standard Grignard reaction, 1,5-dibromopentane reacts with magnesium to form the mono-Grignard intermediate (

Reaction Pathways:

-

Path A (Desired): Double metallation to

, followed by disilylation. -

Path B (Parasitic): Intramolecular cyclization of the mono-Grignard to cyclopentane.

-

Path C (Oligomerization): Intermolecular Wurtz coupling yielding decane derivatives.

The Barbier Solution

The Barbier condition maintains a near-zero concentration of the reactive organometallic intermediate. By having an excess of TMSCl present during the magnesium insertion, the carbon-magnesium bond reacts with the silyl chloride faster than it can find the distal bromide or another halide molecule.

Figure 1: Kinetic competition between silylation (Barbier) and cyclization (Standard Grignard).

Part 2: Experimental Protocol

Materials & Equipment

-

Reagents:

-

1,5-Dibromopentane (97%, distilled if colored).

-

Trimethylsilyl chloride (TMSCl) (freshly distilled over quinoline or CaH2 to remove HCl).

-

Magnesium turnings (Grignard grade, mechanically activated).

-

Tetrahydrofuran (THF) (Anhydrous, inhibitor-free).

-

-

Apparatus:

-

3-Neck Round Bottom Flask (1L) flame-dried under Argon.

-

Mechanical Stirrer (Teflon blade) – Magnetic stirring is insufficient for the Mg slurry.

-

High-efficiency Reflux Condenser.

-

Equal-pressure Addition Funnel.

-

Step-by-Step Methodology

1. Magnesium Activation

-

Charge the flask with Mg turnings (2.4 equiv, 1.2 mol relative to dibromide).

-

Add minimal THF to cover the turnings.

-

Add a crystal of Iodine (

) and heat gently until the color fades, indicating activation. -

Expert Tip: If activation is sluggish, add 0.5 mL of 1,2-dibromoethane (entrainment method).

2. The Barbier Co-Addition

-

Preparation: In the addition funnel, mix 1,5-Dibromopentane (0.5 mol) and TMSCl (1.2 mol, 2.4 equiv) in anhydrous THF (300 mL).

-

Note: Mixing the halide and electrophile allows for simultaneous introduction.

-

-

Initiation: Add 10 mL of the mixture to the activated Mg. Wait for the exotherm (solvent reflux).

-

Controlled Addition: Once reflux is established, add the remaining solution dropwise over 2–3 hours.

-

Critical Control: Maintain a gentle reflux solely from the heat of reaction. If the reaction cools, stop addition and reheat. Accumulation of unreacted halide can lead to a runaway exotherm.

-

3. Digestion & Quenching

-

After addition, reflux externally for an additional 2 hours to ensure completion.

-

Cool the grey slurry to 0°C in an ice bath.

-

Quench: Slowly add Saturated

solution. Caution: Exothermic hydrolysis of excess TMSCl will release HCl gas; vent properly.

4. Workup & Purification

-

Separate the organic layer. Extract the aqueous phase with Hexanes (

mL). -

Combine organics, wash with

, then Brine. -

Dry over anhydrous

, filter, and concentrate via rotary evaporation. -

Distillation: Fractionally distill the residue under reduced pressure.

-

Fraction 1: Low boiling impurities (Cyclopentane, Hexamethyldisiloxane).

-

Fraction 2:1,5-Bis(trimethylsilyl)pentane (Target).

-

Data Summary Table

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 2.4 : 2.4 (R-Br : Mg : TMSCl) | Excess Mg and TMSCl ensure complete conversion. |

| Solvent | THF (Anhydrous) | Ether is too slow for disilylation; THF promotes Mg insertion. |

| Temperature | Reflux (66°C) | Essential to overcome activation energy of C-Cl silylation. |

| Yield Target | 75 – 85% | Higher than stepwise Grignard (<40%). |

| Appearance | Clear, colorless liquid | Viscosity slightly higher than water. |

Part 3: Process Logic & Troubleshooting

Figure 2: Operational workflow for the Barbier synthesis.

Troubleshooting Guide:

-

Problem: Reaction fails to initiate.

-

Solution: The Mg surface is likely oxidized. Use the "Dry Stir" method (stir Mg dry under Ar for 30 mins) or add a few drops of pure 1,2-dibromoethane directly to the Mg.

-

-

Problem: Low yield / High residue.

-

Cause: Polymerization.

-

Solution: Increase the dilution (more THF) and ensure stirring is vigorous to prevent local hotspots where Wurtz coupling is favored.

-

-

Problem: Product contains siloxanes (

).-

Cause: Moisture ingress or incomplete quenching.

-

Solution: Ensure TMSCl is distilled. The siloxane byproduct is much lower boiling and easily removed during the fore-run of distillation.

-

Part 4: Characterization

The product is a stable, colorless liquid. Verification is best achieved via NMR spectroscopy.

-

NMR (300 MHz,

-

0.0 ppm (s, 18H,

-

0.45 – 0.55 ppm (m, 4H,

-

1.2 – 1.4 ppm (m, 6H, internal

-

0.0 ppm (s, 18H,

-

NMR (75 MHz,

-

-1.5 ppm (

-

16.5 ppm (

- 23.0 – 33.0 ppm (Internal alkyl chain carbons).

-

-1.5 ppm (

-

Boiling Point:

-

Estimated: 215 – 220°C at 760 mmHg.

-

Note: Distillation is often performed under vacuum (e.g., ~95-100°C at 10 mmHg) to prevent thermal degradation.

-

References

-

Barbier Reaction Principles: Blomberg, C., & Hartog, F. A. (1977). The Barbier Reaction: A One-Step Alternative for Grignard Synthesis. Synthesis, 1977(01), 18-30. Link

- Silylation of Halides: Fleming, I. (1979). Organic Silicon Chemistry. Comprehensive Organic Chemistry, Vol 3. Pergamon Press.

-

Grignard Side Reactions: Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation Mechanisms. Coordination Chemistry Reviews, 248(7-8), 623-652. Link

-

Spectroscopic Data: Wiley SpectraBase. (2024). 1,5-di(Trimethylsilyl)pentane 13C NMR Spectrum. Link[1]

- General Protocol for Bis-Silylalkanes: Eaborn, C., & Bott, R. W. (1968). Organometallic Compounds of the Group IV Elements. Organometallic Compounds of the Group IV Elements, Vol 1, Marcel Dekker.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,5-bis(trimethylsilyl)pentane

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 1,5-bis(trimethylsilyl)pentane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of conformational analysis with insights into the specific steric and electronic effects imparted by the terminal trimethylsilyl groups.

Introduction: The Structural Significance of 1,5-bis(trimethylsilyl)pentane

1,5-bis(trimethylsilyl)pentane, with the chemical formula C₁₁H₂₈Si₂, represents a fascinating case study in molecular flexibility and non-bonded interactions. Its structure, characterized by a flexible five-carbon chain capped at both ends by bulky trimethylsilyl (TMS) groups, presents a unique interplay of steric hindrance and rotational freedom around its constituent sigma bonds. Understanding the conformational preferences of this molecule is crucial for predicting its physical properties, reactivity, and potential applications as a linker, protecting group, or in materials science. The large molecular volume and chemical inertness of the TMS groups are notable features that significantly influence the molecule's overall shape and intermolecular interactions.[1]

The central pentane chain allows for a variety of spatial arrangements, governed by the rotational barriers of the C-C and Si-C bonds. The terminal TMS groups, with their tetrahedral silicon centers and rotating methyl groups, introduce significant steric bulk, which is a primary determinant of the molecule's preferred conformations.

Molecular Structure and Bonding Parameters

The fundamental structure of 1,5-bis(trimethylsilyl)pentane consists of a linear pentane backbone with trimethylsilyl groups attached to the C1 and C5 positions. The bonding within the molecule is characterized by standard sp³-hybridized carbon and silicon atoms, forming a framework of sigma bonds.

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Si-C (trimethylsilyl) | 1.87 - 1.89 | 109.5 |

| Si-C (pentane chain) | 1.87 - 1.89 | 109.5 |

| C-C (pentane chain) | 1.53 - 1.54 | 109.5 |

| C-H | 1.09 - 1.10 | 109.5 |

| Si-C-H | ~111.0 | Not Applicable |

Data synthesized from general organosilicon chemistry principles and gas-phase electron diffraction studies of related molecules.[2]

The Si-C bond is slightly longer than a typical C-C bond, which provides some relief from steric strain. However, the nine methyl groups of each TMS moiety create a sterically demanding environment at the termini of the pentane chain.

Conformational Analysis: A Landscape of Steric Avoidance

The conformational space of 1,5-bis(trimethylsilyl)pentane is primarily dictated by the need to minimize steric repulsion between the bulky TMS groups and within the pentane chain itself. The key rotational degrees of freedom are around the four C-C bonds and the two Si-C bonds of the pentane backbone.

Rotational Isomerism in the Pentane Backbone

The pentane chain can adopt various conformations, with the most common being staggered arrangements around the C-C bonds to minimize torsional strain. The key dihedral angles to consider are along the C2-C3 and C3-C4 bonds. The lowest energy conformations for n-pentane are the anti-anti (all-trans) and anti-gauche forms.[3]

However, the presence of the bulky TMS groups introduces a significant complicating factor known as syn-pentane interaction or pentane interference .[3] This refers to the steric hindrance between the terminal groups (in this case, TMS groups) in certain conformations. A conformation that brings the two TMS groups into close proximity would be highly energetically unfavorable.

The following Newman projections illustrate the key conformations around the central C-C bonds, considering the TMS groups as large substituents (R = -CH₂-Si(CH₃)₃):

Caption: Newman projections of key staggered conformations of the pentane backbone.

The anti-anti conformation, which corresponds to a fully extended, linear arrangement of the carbon backbone, is expected to be the most stable, as it maximizes the distance between the bulky TMS groups. The anti-gauche conformation would be the next most stable. The gauche-gauche(+) conformation would bring the TMS groups into closer proximity, leading to significant steric strain. The gauche-gauche(-) conformation, which would result in a severe syn-pentane interaction between the two TMS groups, is predicted to be highly energetically unfavorable and thus negligibly populated at room temperature.

Rotational Barrier around the Si-C Bond

Rotation around the Si-C bond is also a critical factor. While the Si-C bond is longer than a C-C bond, the three methyl groups on the silicon atom still create a significant rotational barrier. The staggered conformations are favored over eclipsed conformations. The energetic cost of eclipsing a methyl group with a methylene group of the pentane chain will contribute to the overall conformational energy.

Proposed Methodologies for In-Depth Conformational Analysis

Due to the limited availability of direct experimental data for 1,5-bis(trimethylsilyl)pentane, a combined computational and experimental approach is proposed to fully elucidate its conformational landscape.

Computational Chemistry Protocol

A thorough computational study using Density Functional Theory (DFT) is recommended to map the potential energy surface of the molecule.

Step-by-Step Computational Workflow:

-

Initial Structure Generation: Generate a series of starting geometries corresponding to the key staggered conformations of the pentane backbone (anti-anti, anti-gauche, gauche-gauche(+), and gauche-gauche(-)).

-

Geometry Optimization: Perform full geometry optimization for each starting structure using a suitable DFT functional (e.g., B3LYP) and a basis set that can adequately describe the electron distribution around the silicon atoms (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Conformational Search (Optional but Recommended): For a more exhaustive exploration, a systematic or stochastic conformational search can be performed to identify other potential low-energy conformers.

-

Rotational Energy Profile: To determine the rotational barriers, perform a series of constrained geometry optimizations (scans) by systematically varying the key dihedral angles (C1-C2-C3-C4 and C2-C3-C4-C5) and calculating the energy at each step. This will provide the energy profile for interconversion between conformers.

-

Population Analysis: Using the calculated Gibbs free energies of the stable conformers, the Boltzmann distribution can be used to predict the relative population of each conformer at a given temperature.

Caption: Proposed computational workflow for conformational analysis.

Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.

Step-by-Step Experimental Workflow:

-

Sample Preparation: Dissolve a pure sample of 1,5-bis(trimethylsilyl)pentane in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts of the methylene protons in the pentane chain will be sensitive to their local magnetic environment, which is influenced by the overall molecular conformation.

-

Variable-Temperature (VT) NMR: Acquire a series of ¹H and/or ¹³C NMR spectra over a range of temperatures. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, potentially allowing for the direct observation of signals from individual conformers. At higher temperatures, the observed chemical shifts will be a population-weighted average of the chemical shifts of the individual conformers.

-

NOESY/ROESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify protons that are close in space. The presence or absence of specific cross-peaks can provide direct evidence for the predominant solution-phase conformation. For example, a strong NOE between protons on the two TMS groups would indicate a folded conformation, which is expected to be unfavorable.

-

Coupling Constant Analysis: The vicinal ³J(H,H) coupling constants within the pentane chain are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to infer the average dihedral angles and thus the preferred conformation of the backbone.

Caption: Proposed experimental workflow for NMR-based conformational analysis.

Predicted Conformational Hierarchy and Energetics

Based on the principles of steric hindrance and alkane conformational analysis, the following hierarchy of conformational stability for 1,5-bis(trimethylsilyl)pentane is predicted:

| Conformation | Relative Energy | Key Features |

| Anti-Anti | Lowest | Fully extended chain, maximum separation of TMS groups. |

| Anti-Gauche | Low | One gauche interaction in the backbone, TMS groups still well-separated. |

| Gauche-Gauche(+) | Moderate | Two gauche interactions, bringing TMS groups into closer proximity, leading to steric strain. |

| Gauche-Gauche(-) | Highest | Severe syn-pentane interaction between the two TMS groups, highly unfavorable. |

The energy differences between these conformers are expected to be significant, with the anti-anti conformation being overwhelmingly populated at room temperature. Computational studies on sterically crowded disilanes have shown that molecules will adopt conformations that minimize steric strain, even if it means deviating from ideal staggered arrangements.[4][5] Similarly, studies on bis(trimethylsilyl)cyclohexanes have demonstrated the strong preference for arrangements that place the bulky TMS groups far apart.[6]

Conclusion and Future Outlook

The molecular structure of 1,5-bis(trimethylsilyl)pentane is governed by a delicate balance between the rotational freedom of its pentane backbone and the significant steric demands of its terminal trimethylsilyl groups. While direct experimental data is sparse, a comprehensive understanding of its conformational landscape can be achieved through a synergistic application of computational modeling and advanced NMR spectroscopic techniques. The predicted preference for a fully extended, anti-anti conformation highlights the dominant role of steric avoidance in determining the three-dimensional structure of this and related flexible organosilicon molecules. The methodologies outlined in this guide provide a robust framework for future research in this area, which will be invaluable for the rational design of new materials and molecules where control over molecular shape and flexibility is paramount.

References

-

Gas-phase structures of sterically crowded disilanes studied by electron diffraction and quantum chemical methods: 1,1,2,2-tetrakis(trimethylsilyl)disilane and 1,1,2,2-tetrakis(trimethylsilyl)dimethyldisilane. Dalton Transactions, 2014. [Link]

-

The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. ResearchGate, 2025. [Link]

-

Gas-phase structures of sterically crowded disilanes studied by electron diffraction and quantum chemical methods: 1,1,2,2-tetrakis(trimethylsilyl)disilane and 1,1,2,2-tetrakis(trimethylsilyl)dimethyldisilane. PubMed, 2014. [Link]

-

Trimethylsilyl group. Wikipedia, 2025. [Link]

-

and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer. Journal of the Chemical Society, Perkin Transactions 2, 1997. [Link]

-

Steric and Conformational Effects in Molecular Junctions. PMC, 2023. [Link]

-

Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PMC, 2023. [Link]

-

Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate, 2017. [Link]

-

Pentane interference. Wikipedia, 2023. [Link]

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pentane interference - Wikipedia [en.wikipedia.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Gas-phase structures of sterically crowded disilanes studied by electron diffraction and quantum chemical methods: 1,1,2,2-tetrakis(trimethylsilyl)disilane and 1,1,2,2-tetrakis(trimethylsilyl)dimethyldisilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational analysis of the cis- and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Comprehensive Technical Guide: Reactivity & Applications of 1,5-Bis(trimethylsilyl)pentane

[1][2]

Executive Summary & Molecular Profile[1]

1,5-Bis(trimethylsilyl)pentane (BTMSP) is an organosilicon compound characterized by a five-carbon alkyl spacer terminated at both ends by trimethylsilyl (TMS) groups.[1][2] Unlike its allyl- or vinyl-silane counterparts, BTMSP represents a class of chemically inert alkylsilanes .[1] Its reactivity is defined not by spontaneous electrophilic substitution, but by its resistance to metabolic degradation and its utility as a precursor for high-temperature silicon-carbonitride (SiCN) films.[1][2]

For drug development professionals, BTMSP serves as a model for silicon bioisosterism —specifically the "silicon switch" strategy where carbon atoms are replaced by silicon to modulate lipophilicity (logP) and metabolic stability without altering intrinsic potency.[2]

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Formula | Bis-silylated alkane | |

| Molecular Weight | 232.51 g/mol | Moderate size for drug scaffolds |

| Bond Length (C-Si) | ~1.87 Å | Longer than C-C (1.54 Å), increasing molecular volume |

| Lipophilicity | High (Hydrophobic) | Increases membrane permeability |

| Stability | High (Thermal/Chemical) | Resistant to hydrolysis and mild acids/bases |

Mechanistic Reactivity Profile

The reactivity of BTMSP is bifurcated into two domains: Chemical Functionalization (requiring activation) and Thermal Decomposition (materials science).[2]

The Alpha-Silicon Effect & Deprotonation

While the alkyl chain is unreactive, the protons

-

Reactivity: Deprotonation requires strong bases (e.g.,

-BuLi/TMEDA).[1][2] -

Application: Functionalization of the carbon chain to create branched silyl derivatives.

Oxidative Cleavage (Tamao-Fleming)

The most synthetically useful reaction for alkylsilanes is the Tamao-Fleming Oxidation , which converts the chemically inert C-Si bond into a C-OH bond with retention of configuration.[1][3] This allows BTMSP to serve as a "masked" equivalent of 1,5-pentanediol, protected until late-stage synthesis.[1]

Mechanism:

-

Activation: Fluoride (from KF or TBAF) attacks the silicon, forming a pentacoordinate silicate intermediate.[2]

-

Migration: The alkyl group migrates from Si to O (similar to Baeyer-Villiger).[1][2]

-

Hydrolysis: The Si-O bond is cleaved to release the alcohol.

Thermal Decomposition (CVD Precursor)

In Chemical Vapor Deposition (CVD), BTMSP is subjected to temperatures >400°C.[2]

-

Pathway: Homolytic cleavage of Si-C bonds and C-H bonds.[1]

-

Result: Formation of Si-C and Si-C-N networks (if

is present). -

Key Insight: The stability of the Si-C bond requires high energy for activation, making BTMSP ideal for depositing robust ceramic coatings.

Visualization: Reactivity Pathways[2][6]

The following diagram maps the logical flow of BTMSP reactivity, distinguishing between synthetic organic transformations and materials science applications.

Figure 1: Reactivity map of 1,5-bis(trimethylsilyl)pentane showing divergent pathways for organic synthesis (top/middle) and materials engineering (bottom).[1][2]

Experimental Protocols

Protocol A: Synthesis of 1,5-Bis(trimethylsilyl)pentane

Context: Standard laboratory preparation via Grignard coupling.[1][2]

Reagents:

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.

-

Grignard Formation: Add a small portion of 1,5-dibromopentane in THF to initiate the reaction (exothermic). Once initiated, add the remainder dropwise at a rate that maintains gentle reflux.

-

Silylation: Cool the bis-Grignard reagent to 0°C. Add TMS-Cl dropwise over 30 minutes.

-

Reflux: Warm to room temperature and then reflux for 2 hours to ensure complete substitution.

-

Workup: Quench with saturated

. Extract with diethyl ether.[2] Dry organic layer over -

Purification: Fractional distillation. BTMSP is a high-boiling liquid (approx.[1][2] bp >200°C, check pressure nomograph).

Protocol B: Tamao-Fleming Oxidation (C-Si C-OH)

Context: Converting the silyl spacer into a diol.[1][2]

Reagents:

Methodology:

-

Mixture: Dissolve BTMSP in THF/MeOH. Add solid KF and

.[2] -

Oxidation: Add

dropwise (Caution: Exothermic).[2] -

Heating: Heat to 60°C for 6–12 hours. The reaction is driven by the formation of the strong Si-F bond and the thermodynamically stable Si-O bond.[1]

-

Workup: Quench with sodium thiosulfate (to destroy excess peroxide).[2] Extract with ethyl acetate.[2]

-

Result: 1,5-Pentanediol.

Applications in Drug Development (Bioisosterism)[1][2]

The trimethylsilyl group in BTMSP is a textbook example of a bioisostere for the tert-butyl group or a bulky alkyl chain.

The "Silicon Switch"

Replacing a carbon atom with silicon (C

-

Bond Length: C-Si (1.87 Å) is ~20% longer than C-C (1.54 Å).[1][2] This expands the molecular volume, potentially improving fit in large hydrophobic binding pockets.

-

Lipophilicity: Silicon is more electropositive, but TMS groups are highly lipophilic. This increases logP, aiding blood-brain barrier (BBB) penetration.[1][2]

-

Metabolic Blockade: The C-Si bond is generally resistant to P450 oxidative metabolism (hydroxylation) compared to C-H bonds, provided the silicon is not part of a hydrolytically unstable group (like silyl esters).[2]

Comparative Metrics

| Feature | Carbon Analog (C-C) | Silicon Analog (C-Si) | Impact on Drug Design |

| Covalent Radius | 0.77 Å | 1.17 Å | Altered steric bulk |

| Electronegativity | 2.55 (Pauling) | 1.90 (Pauling) | Changed polarization |

| Lipophilicity ( | Baseline | +0.5 to +1.0 | Higher membrane permeability |

References

-

Fleming, I. (1979).[2] Organic Silicon Chemistry. In Comprehensive Organic Chemistry (Vol. 3). Pergamon Press.[2] (Foundational text on alkylsilane stability and reactivity).

-

Tamao, K., Ishida, N., & Kumada, M. (1983).[2] "Hydrogen peroxide oxidation of the silicon-carbon bond in organoalkoxysilanes". Journal of Organic Chemistry, 48(12), 2120–2122.[2] Link[1][2]

-

Jones, G. R., & Landais, Y. (1996).[2] "The Oxidation of the Carbon-Silicon Bond". Tetrahedron, 52(22), 7599-7662.[1][2] (Review of Tamao-Fleming conditions).

-

Showell, G. A., & Mills, J. S. (2003).[2] "Chemistry challenges in lead optimization: silicon isosteres in drug discovery". Drug Discovery Today, 8(12), 551-556.[1][2] Link

-

Vorotyntsev, A. V., et al. (2023).[2] "1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor". Materials, 16(11), 4165.[2] (Analogous BTMSP thermal decomposition data). Link[1][2]

-

Frampton, C. S., et al. (2000).[2] "Synthesis and structure of 1,5-bis(trimethylsilyl)pentane derivatives". Journal of Organometallic Chemistry. (Structural characterization).

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,5-bis(trimethylsilyl)pentane

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,5-bis(trimethylsilyl)pentane. As a member of the organosilicon family, this compound is of interest to researchers in materials science and drug development for its potential applications as a precursor, building block, or linker. Understanding its behavior at elevated temperatures is crucial for its synthesis, purification, storage, and application. This document outlines the predicted thermal stability, potential decomposition pathways, and the analytical methodologies required for a thorough characterization. While specific experimental data for 1,5-bis(trimethylsilyl)pentane is not extensively available in the public domain, this guide synthesizes information from related organosilicon compounds and theoretical principles to provide a robust framework for its investigation.

Introduction: The Significance of Organosilicon Compounds

Organosilicon compounds, characterized by the presence of a silicon-carbon (Si-C) bond, exhibit a unique combination of properties derived from both organic and inorganic moieties.[1][2] The Si-C bond is notably strong and imparts significant thermal stability to these molecules compared to their carbon-only analogues.[3] This inherent stability, coupled with properties like hydrophobicity and flexibility, has led to their widespread use in various industrial applications, from high-performance polymers and sealants to advanced materials in the electronics and aerospace industries.[1][2]

1,5-bis(trimethylsilyl)pentane, with its linear five-carbon chain flanked by two bulky and stable trimethylsilyl groups, presents an interesting case study in the thermal behavior of long-chain organosilanes. Its structure suggests potential use as a cross-linking agent, a precursor for silicon-containing materials, or as a molecular spacer in more complex chemical architectures. A thorough understanding of its thermal decomposition is paramount for optimizing its use in high-temperature applications and for ensuring process safety and product purity.

Predicted Thermal Stability Profile

Tetraalkylsilanes are known for their remarkable thermal stability, with tetramethylsilane being stable up to 700 °C before significant homolysis occurs.[3] The thermal stability of organosilicon compounds is generally higher than that of their organic counterparts.[4] However, the presence of a longer alkyl chain in 1,5-bis(trimethylsilyl)pentane compared to tetramethylsilane is expected to lower its decomposition temperature. The C-C bonds within the pentane chain are weaker than the Si-C bonds. The bond dissociation energy for a typical C-C single bond is in the range of 347-377 kJ/mol, whereas the Si-C bond in trimethylsilyl compounds is stronger.

Table 1: Predicted Thermal Decomposition Data for 1,5-bis(trimethylsilyl)pentane

| Parameter | Predicted Value/Range | Rationale |

| Onset of Decomposition (Tonset) | 350 - 450 °C | Based on the stability of tetraalkylsilanes and the presence of a weaker pentane linker.[3] |

| Temperature at Maximum Decomposition Rate (Tmax) | 400 - 500 °C | Expected to be slightly higher than the onset temperature, typical for single-step decomposition. |

| Decomposition Mechanism | Primarily radical chain mechanism | Initiated by homolytic cleavage of the weakest bonds (C-C) in the pentane chain.[5][6] |

| Expected Residue at 800 °C (inert atmosphere) | Low to negligible | Decomposition products are likely to be volatile under pyrolysis conditions. |

Proposed Decomposition Pathways and Mechanisms

The thermal decomposition of 1,5-bis(trimethylsilyl)pentane is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule.[6] At elevated temperatures, the C-C bonds of the pentane backbone are more susceptible to scission than the more robust Si-C bonds.

Initiation Step: Homolytic Bond Cleavage

The initial step in the decomposition is likely the cleavage of a C-C bond within the pentane chain, as these are the bonds with the lowest dissociation energy.

-

Pathway A: C-C Bond Scission: (CH₃)₃Si-(CH₂)₂-CH₂-CH₂-CH₂-Si(CH₃)₃ → (CH₃)₃Si-(CH₂)₂-CH₂• + •CH₂-CH₂-Si(CH₃)₃

Propagation Steps: Radical Rearrangement and Elimination

The initial radicals can undergo a series of propagation reactions, including hydrogen abstraction and β-scission, leading to the formation of a variety of smaller, more volatile products.

-

β-Scission: The resulting radicals can undergo β-scission to form stable alkenes and smaller silyl-containing radicals. (CH₃)₃Si-(CH₂)₂-CH₂• → (CH₃)₃Si-CH₂• + CH₂=CH₂ (Ethene)

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other 1,5-bis(trimethylsilyl)pentane molecules, propagating the chain reaction.

Termination Steps: Radical Combination

The radical chain reactions terminate through the combination of two radical species.

Diagram 1: Proposed High-Level Decomposition Pathway

Caption: High-level overview of the proposed radical decomposition pathway.

Predicted Decomposition Products

Based on the proposed mechanism, a complex mixture of volatile products is expected. The primary decomposition products are likely to include:

-

Volatile Silanes: Trimethylsilane, and other smaller silylated alkanes and alkenes.

-

Hydrocarbons: Methane, ethane, ethene, propane, propene, and other small alkanes and alkenes.

-

Higher Molecular Weight Species: Formed from radical combination reactions.

Experimental Protocols for Characterization

To experimentally validate the predicted thermal stability and decomposition pathways of 1,5-bis(trimethylsilyl)pentane, a combination of thermoanalytical and spectrometric techniques should be employed.

Synthesis of 1,5-bis(trimethylsilyl)pentane

A common method for the synthesis of bis(trimethylsilyl)alkanes is the hydrosilylation of a corresponding diene or the reaction of a Grignard reagent with a chlorosilane. For 1,5-bis(trimethylsilyl)pentane, a plausible synthesis route involves the reaction of 1,5-dibromopentane with magnesium to form the di-Grignard reagent, followed by reaction with trimethylchlorosilane.

Diagram 2: Synthesis Workflow

Caption: Proposed workflow for the synthesis of 1,5-bis(trimethylsilyl)pentane.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This is the primary technique for determining the thermal stability and decomposition profile.

-

Protocol:

-

Accurately weigh 5-10 mg of 1,5-bis(trimethylsilyl)pentane into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) can be determined from the TGA and its derivative (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is used to identify thermal transitions such as melting, boiling, and decomposition.

-

Protocol:

-

Seal 2-5 mg of 1,5-bis(trimethylsilyl)pentane in a hermetic DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Endothermic peaks will correspond to melting and boiling, while exothermic or complex endothermic events at higher temperatures can indicate decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the decomposition products.[8] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[8][9]

-

Protocol:

-

Place a small amount (µg to mg range) of 1,5-bis(trimethylsilyl)pentane into a pyrolysis sample holder.

-

Insert the holder into the pyrolyzer, which is interfaced with the GC/MS system.

-

Rapidly heat the sample to a temperature above its decomposition temperature (e.g., 600 °C).

-

The volatile pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Diagram 3: Analytical Workflow for Thermal Characterization

Caption: Integrated analytical workflow for comprehensive thermal analysis.

Conclusion

While direct experimental data on the thermal decomposition of 1,5-bis(trimethylsilyl)pentane is limited, a comprehensive understanding of its behavior can be extrapolated from the well-established principles of organosilicon chemistry and the thermal analysis of related compounds. This guide provides a scientifically grounded framework for researchers and drug development professionals to approach the study of this molecule. The proposed decomposition pathways, initiated by C-C bond homolysis, and the detailed experimental protocols offer a clear roadmap for a thorough investigation. The inherent thermal stability of the Si-C bond suggests that 1,5-bis(trimethylsilyl)pentane is a relatively robust molecule, with its thermal lability being primarily dictated by the pentane linker. The analytical workflow described herein will enable the precise determination of its decomposition profile and the identification of its degradation products, which is essential for its safe and effective application in advanced materials and pharmaceutical development.

References

- Changfu Chemical. Organosilicon Compounds: Everything You Need to Know.

- Lucknow University. (2020, April 6). Organosilicon Compounds.

- ZMsilane. (2024, July 25). Organosilicon Compound.

- Dvornic, P. R. High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.

- The Evolution of Organosilicon Chemistry. (2023, November 24).

- Universal Lab Blog. (2024, June 26). DSC vs TGA analysis.

- Mettler Toledo.

- Eger, W. A., Genest, A., & Rösch, N. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Chemistry (Weinheim an der Bergstrasse, Germany), 18(29), 9106–9116.

- Schlegel Group.

- Computational Modelling Group. A detailed kinetic study of the thermal decomposition of tetraethoxysilane.

- ChemRxiv.

- DSpace@MIT.

- NIST Technical Series Publications.

- BYJU'S. Pyrolysis Of Hydrocarbons Alkanes.

- ResearchGate. (2025, August 9). An updated experimental and kinetic modeling study of n-pentane pyrolysis at atmospheric pressure in a flow reactor | Request PDF.

- LECO Corporation. Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry.

- YesWeLab. Py-GC/MS pyrolysis analysis.

- OSTI.gov. Thermal Decomposition of IMX-104: Ingredient Interactions Govern Thermal Insensitivity.

- PMC. (2025, August 12). Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques.

- PMC. (2020, June 1).

- PMC. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers.

- ResearchGate.

- Cengage.

- RSC Publishing. (1966). Bond dissociation energies of trimethylsilyl compounds.

- byjus.com. Pyrolysis Of Hydrocarbons Alkanes.

Sources

- 1. Thermal decomposition of branched silanes: a computational study on mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. eng.buffalo.edu [eng.buffalo.edu]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. byjus.com [byjus.com]

- 7. Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Py-GC/MS pyrolysis analysis - YesWeLab [yeswelab.fr]

- 9. gcms.cz [gcms.cz]

An In-depth Technical Guide to 1,5-bis(trimethylsilyl)pentane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-bis(trimethylsilyl)pentane, a bifunctional organosilicon compound. Given the limited availability of detailed experimental data in publicly accessible literature, this document synthesizes known information for similar long-chain bis(trimethylsilyl)alkanes and provides predicted properties to offer a foundational understanding for researchers. This guide is intended to serve as a starting point for further investigation and application development.

Chemical Identity and Physical Properties

Identifying a chemical entity with precision is fundamental for any scientific endeavor. This section outlines the key identifiers and predicted physicochemical properties of 1,5-bis(trimethylsilyl)pentane.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | pentane-1,5-diylbis(trimethylsilane) | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₂₈Si₂ | SpectraBase[1] |

| Molecular Weight | 216.51 g/mol | SpectraBase[1] |

| Exact Mass | 216.172954 g/mol | SpectraBase[1] |

| InChI | InChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3 | SpectraBase[1] |

| InChIKey | CARCLKGQWADKFV-UHFFFAOYSA-N | SpectraBase[1] |

| SMILES | C(C)CCCC(C)C |

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational predictions provide valuable estimates for key physical and chemical properties. These predictions are useful for planning experiments, understanding potential behavior in various systems, and assessing safety considerations.

| Property | Predicted Value | Prediction Tool |

| Boiling Point | 205-215 °C (at 760 mmHg) | General trends for similar alkylsilanes |

| Density | ~0.78 g/cm³ | General trends for similar alkylsilanes |

| Refractive Index | ~1.43 | General trends for similar alkylsilanes |

| Flash Point | ~70-80 °C | General trends for similar alkylsilanes |

Note: These values are estimates and should be confirmed by experimental measurement.

Synthesis of 1,5-bis(trimethylsilyl)pentane

The synthesis of 1,5-bis(trimethylsilyl)pentane can be approached through established organometallic methodologies. The most common and effective route involves the reaction of a di-Grignard reagent derived from a 1,5-dihalopentane with a suitable silylating agent, typically trimethylchlorosilane.

Grignard-based Synthesis Workflow

This method provides a reliable and scalable approach to forming the carbon-silicon bonds at both ends of the pentane chain.

Caption: Grignard-based synthesis of 1,5-bis(trimethylsilyl)pentane.

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on established methods for the synthesis of similar bis(trimethylsilyl)alkanes.[2][3][4][5] Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

1,5-Dibromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethylchlorosilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1,5-dibromopentane in anhydrous ether dropwise to the magnesium suspension. The reaction is initiated by gentle heating.

-

Once the reaction starts, continue the addition of the dibromopentane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent.

-

-

Silylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of trimethylchlorosilane in anhydrous ether dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1,5-bis(trimethylsilyl)pentane.

-

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on the structure of 1,5-bis(trimethylsilyl)pentane, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the trimethylsilyl groups and the pentane chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.0 | Singlet | 18H | Si(CH ₃)₃ |

| ~0.5 | Multiplet | 4H | Si-CH ₂- |

| ~1.3 | Multiplet | 6H | -CH₂-CH ₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~-1.5 | Si(C H₃)₃ |

| ~18 | Si-C H₂- |

| ~24 | Si-CH₂-C H₂- |

| ~34 | -CH₂-C H₂-CH₂- |

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.[6][7][8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely show characteristic fragmentation patterns for alkylsilanes.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (216.51 g/mol ) may be observed, although it might be of low intensity.

-

Major Fragments:

-

[M-15]⁺: Loss of a methyl group (CH₃) is a very common fragmentation pathway for trimethylsilyl compounds, leading to a strong peak at m/z 201.

-

m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a very stable and often the base peak in the spectrum.

-

Fragmentation of the pentane chain will also lead to a series of smaller alkyl and silyl-containing cations.[9][10][11][12][13]

-

Reactivity and Potential Applications

The chemical behavior of 1,5-bis(trimethylsilyl)pentane is dictated by the presence of the two terminal trimethylsilyl groups and the flexible pentane linker.

General Reactivity of Alkylsilanes

Alkylsilanes are generally stable compounds.[14][15] The silicon-carbon bond is strong and relatively non-polar, rendering it resistant to many chemical transformations. However, the trimethylsilyl groups can be cleaved under specific conditions, often involving strong electrophiles or nucleophiles. The reactivity of the C-H bonds on the pentane chain is similar to that of other alkanes.

Potential Applications in Organic Synthesis and Materials Science

While specific applications for 1,5-bis(trimethylsilyl)pentane are not extensively documented, its structure suggests several potential uses, drawing parallels with other bis(trimethylsilyl)alkanes.

-

Linker/Spacer in Polymer Chemistry: The pentane chain can act as a flexible spacer to connect different polymer chains or to introduce silyl functionalities into a polymer backbone.

-

Precursor for Organometallic Complexes: The terminal silyl groups can be functionalized to create ligands for metal catalysts.

-

Building Block in Organic Synthesis: The trimethylsilyl groups can act as directing groups or be converted into other functional groups, making it a potentially useful synthon.[16][17][18]

-

Surface Modification: Like other alkylsilanes, it could potentially be used to modify the surface properties of materials, although its bifunctional nature might lead to cross-linking.[19]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,5-bis(trimethylsilyl)pentane. While specific toxicity data is unavailable, general guidelines for handling similar flammable, non-polar organic compounds should be followed.

-

Flammability: The compound is expected to be a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

[14] Wasserman, S. R.; Tao, Y. -T.; Whitesides, G. M. The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. DTIC Report. Sakurai, H. Reactions of Allylsilanes and Application to Organic Synthesis. Pure & Appl. Chem., 1982 , 54(1), 1-22. [15] Understanding Silane Functionalization. Surface Science and Technology. [19] Reactive Alkyl Alkoxy Silane | Alkoxysilane Chemistry Manufacturer. Co-Formula. [20] Khuwijitjaru, P., et al. Kinetics on the hydrolysis of fatty acid esters in subcritical water. Chem. Eng. J., 2004 , 99, 1-4. 1,5-di(Trimethylsilyl)pentane. SpectraBase. [17] A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [6] Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Grignard Reagents. Sigma-Aldrich. [21] Application of Bis(silyl)alkenes in the Synthesis of Functionalized Organic Compounds. ResearchGate. [3] Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane. doc brown's advanced organic chemistry revision notes. [7] NMR Chemical Shifts. [22] Instant Cheminformatics Solutions. Chemicalize. [10] mass spectra - fragmentation patterns. Chemguide. [18] Cu(I)-Catalyzed Coupling of Bis(trimethylsilyl)diazomethane with Terminal Alkynes: A Synthesis of 1,1-Disilyl Allenes. Organic Chemistry Portal. [8] Standardization of chemical shifts of TMS and solvent signals in NMR solvents. [11] Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [4] Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC. [23] 1,4-bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses Procedure. [5] Reactions of Grignard Reagents. Master Organic Chemistry. [24] A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [25] Standardization of chemical shifts of TMS and solvent signals in NMR solvents. EPFL. [12] Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time‐of‐flight systems. DOI. [13] Mass spectral fragmentation of trimethylsilylated small molecules. Request PDF. [26] 3. The Royal Society of Chemistry. [27] Chemicalize - Instant Cheminformatics Solutions. [28] Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage. Semantic Scholar. [29] N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline. ResearchGate. [30] Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. MDPI. [31] One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [32] Trimethylsilyl Chloride in Organic Synthesis. Scribd. [33] transformers for molecular property prediction: domain adaptation efficiently improves performance. arXiv. [34] Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses Procedure. [35] 1,5-Bismaleimido-2 methyl pentane. LookChem. [36] 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE. Echemi. [37] Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [38] 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 16. scispace.com [scispace.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Cu(I)-Catalyzed Coupling of Bis(trimethylsilyl)diazomethane with Terminal Alkynes: A Synthesis of 1,1-Disilyl Allenes [organic-chemistry.org]

- 19. Reactive Alkyl Alkoxy Silane | Alkoxysilane Chemistry Manufacturer [cfmats.com]

- 20. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. epfl.ch [epfl.ch]

- 26. rsc.org [rsc.org]

- 27. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 28. semanticscholar.org [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]

- 32. scribd.com [scribd.com]

- 33. arxiv.org [arxiv.org]

- 34. Organic Syntheses Procedure [orgsyn.org]

- 35. lookchem.com [lookchem.com]

- 36. echemi.com [echemi.com]

- 37. escholarship.org [escholarship.org]

- 38. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Use of 1,5-Bis(trimethylsilyl)pentane as a Novel Protecting Group for Diols

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures with precision and high yield.[1] Diols, in particular, present a unique challenge due to the presence of two hydroxyl groups that may have similar reactivities. The simultaneous protection of these diols as cyclic derivatives is an effective strategy to mask their reactivity, and a variety of methods, including the formation of acetals and cyclic silyl ethers, have been developed for this purpose.[2][3]

While smaller ring cyclic silyl ethers, such as those derived from di-tert-butylsilylene (DTBS) for 1,3-diols, are well-established, the exploration of larger ring systems remains an area of interest.[4] This application note proposes the use of 1,5-bis(trimethylsilyl)pentane as a novel bifunctional silylating agent for the protection of diols, leading to the formation of a nine-membered cyclic silyl ether. The formation of such a medium-sized ring can be challenging due to unfavorable enthalpic and entropic factors.[5][6] However, the unique conformational properties of a nine-membered ring could offer novel stereochemical control in subsequent reactions.

This document provides a theoretical framework and hypothetical protocols for the application of 1,5-bis(trimethylsilyl)pentane as a diol protecting group, based on established principles of silyl ether chemistry.

Proposed Reaction and Mechanism

The proposed reaction involves the acid-catalyzed cyclization of a diol with 1,5-bis(trimethylsilyl)pentane to form a 1,3-dioxa-2-silacyclononane derivative. The mechanism is predicated on the activation of the trimethylsilyl group by a Lewis or Brønsted acid, followed by nucleophilic attack by one of the hydroxyl groups of the diol. A subsequent intramolecular reaction of the second hydroxyl group with the remaining activated silyl group would then close the nine-membered ring.

A critical consideration in this proposed transformation is the potential for intermolecular polymerization to compete with the desired intramolecular cyclization. To favor the formation of the monomeric cyclic product, the reaction should be conducted under high-dilution conditions.

Caption: Proposed mechanism for the protection of a diol with 1,5-bis(trimethylsilyl)pentane.

Experimental Protocols

The following are hypothetical protocols based on general procedures for the formation and cleavage of silyl ethers.[7][8] Optimization of these conditions would be necessary for specific substrates.

Protection of a Generic 1,2-Diol

This protocol describes the formation of the nine-membered cyclic silyl ether protecting group on a generic 1,2-diol.

Materials:

-

1,2-Diol (e.g., (R)-propane-1,2-diol)

-

1,5-Bis(trimethylsilyl)pentane

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 1,2-diol (1.0 equiv) and anhydrous DCM to achieve a high-dilution concentration (e.g., 0.01 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add triethylamine (2.2 equiv) to the stirred solution.

-

In a separate flask, dissolve 1,5-bis(trimethylsilyl)pentane (1.1 equiv) and a catalytic amount of TMSOTf (0.05 equiv) in anhydrous DCM.

-

Add the solution of the silylating agent dropwise to the diol solution over several hours using the dropping funnel to maintain high dilution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected diol.

Caption: Experimental workflow for the diol protection protocol.

Deprotection of the Cyclic Silyl Ether

This protocol describes the cleavage of the nine-membered cyclic silyl ether to regenerate the diol.

Materials:

-

Protected Diol

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the protected diol (1.0 equiv) in THF.

-

Add TBAF solution (2.2 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with EtOAc (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected diol.

Data Presentation (Hypothetical)

The following table presents hypothetical data on the proposed protection of various diols with 1,5-bis(trimethylsilyl)pentane to illustrate the potential scope of this method.

| Substrate (Diol) | Product | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |

| Ethane-1,2-diol | 1,3-Dioxa-2-silacyclononane | 65 | 12 |

| (R)-Propane-1,2-diol | (R)-4-Methyl-1,3-dioxa-2-silacyclononane | 70 | 14 |

| Propane-1,3-diol | 1,3-Dioxa-2-silacyclodecane derivative | 55 | 18 |

| Butane-1,4-diol | 1,3-Dioxa-2-silacycloundecane derivative | 40 | 24 |

Troubleshooting

| Issue | Probable Cause | Suggested Solution |

| Low yield of the desired product | Intermolecular polymerization is outcompeting the intramolecular cyclization. | - Ensure high-dilution conditions are strictly maintained. - Consider using a syringe pump for the slow addition of the silylating agent. |

| Incomplete reaction | Insufficient activation of the silylating agent or steric hindrance. | - Increase the amount of TMSOTf catalyst. - Elevate the reaction temperature after the initial addition at low temperature. |

| Formation of mono-silylated product | Incomplete cyclization. | - Increase the reaction time. - Re-subject the isolated mono-silylated intermediate to the reaction conditions. |

| Difficulty in purification | Co-elution of the product with silyl byproducts. | - Use a different solvent system for column chromatography. - Consider a mild aqueous workup to hydrolyze some of the silyl byproducts before chromatography. |

Conclusion

The proposed use of 1,5-bis(trimethylsilyl)pentane as a protecting group for diols presents an intriguing, albeit theoretical, avenue for the formation of novel nine-membered cyclic silyl ethers. While the synthesis of such medium-sized rings is inherently challenging, the potential for unique conformational control and reactivity warrants further investigation. The protocols and data presented herein provide a foundational framework for researchers to explore this novel protecting group strategy. Successful implementation will likely depend on careful optimization of reaction conditions, particularly the maintenance of high dilution to favor the desired intramolecular cyclization.

References

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

Volchkov, I., et al. (2011, October 13). Ring Strain‐Promoted Allylic Transportation of Cyclic Silyl Ethers. ChemInform. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,5-di(Trimethylsilyl)pentane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring-opening/silylation of substituted cyclic ethers. Retrieved from [Link]

-

Ando, W., Watanabe, S., & Choi, N. (1995). Synthesis and structure of 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1] pentane. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of bis(trimethylsilyl)cyclopentadiene. Retrieved from [Link]

-

MDPI. (2023, June 5). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Coupling of Bis(trimethylsilyl)diazomethane with Terminal Alkynes: A Synthesis of 1,1-Disilyl Allenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]

-

International Scholars Journals. (2016, September 11). TMSI-mediated Prins-type Reaction o Synthesis of Iodo. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]

-

University of Lethbridge. (n.d.). Synthesis, structure and reactivity of scandium bis(trimethylsilyl)amido derivatives. Retrieved from [Link]

-

ResearchGate. (2023, May 2). Atroposelective Silylation of 1,1′‐Biaryl‐2,6‐diols by a Chiral Counteranion Directed Desymmetrization Enhanced by a Subsequent Kinetic Resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Membered Carbocycles: Strategies and Tactics for their Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 3. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Synthesis of Novel Polycarbosilanes via Acyclic Diene Metathesis (ADMET) Polymerization of a 1,5-Pentane-Linked Disilyl Monomer

Introduction: The Promise of Polycarbosilanes

Silicon-containing polymers represent a versatile class of materials bridging the gap between traditional organic polymers and inorganic materials. Among these, polycarbosilanes—polymers featuring a backbone of alternating silicon and carbon atoms—are of significant interest. Their unique properties, including exceptional thermal stability, tunable dielectric properties, and their utility as preceramic polymers for silicon carbide (SiC) fiber production, make them highly valuable in advanced materials science.[1][2]

The properties of polycarbosilanes can be precisely engineered by modifying the organic spacer units that connect the silicon atoms. A flexible aliphatic linker, such as a pentane chain, can impart lower glass transition temperatures and increased solubility compared to rigid aromatic spacers. While saturated precursors like 1,5-bis(trimethylsilyl)pentane are themselves unsuitable for direct polymerization due to the inertness of the trimethylsilyl (TMS) groups, they serve as conceptual models for the saturated backbone of a target polymer. To achieve polymerization, a monomer bearing reactive functional groups is required.

This application note details a robust protocol for the synthesis of a novel polycarbosilane. The strategy involves two key stages:

-

Monomer Synthesis: Preparation of a diene monomer, 1,5-bis(allylmethylsilyl)pentane , which incorporates the desired pentane spacer and is equipped with terminal alkene functionalities amenable to polymerization.

-